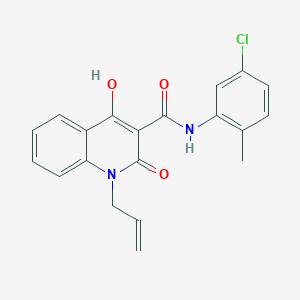

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxyquinoline-2-one class, characterized by a quinoline core substituted with a 4-hydroxy-2-oxo moiety. Key structural features include a prop-2-en-1-yl (allyl) group at the N1 position and a 5-chloro-2-methylphenyl group on the carboxamide.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESWVFAPESPSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and various quinoline precursors. The reaction conditions may involve:

Condensation reactions: Combining the amine with a quinoline derivative under acidic or basic conditions.

Hydrolysis: Introducing a hydroxyl group to the quinoline ring.

Amidation: Forming the carboxamide group through reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a quinoline ketone derivative.

Reduction: Formation of a quinoline alcohol derivative.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or DNA replication. Studies have shown that modifications in the quinoline structure can enhance its antimicrobial efficacy against various pathogens.

Anticancer Properties

The compound has been investigated for its anticancer potential. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The presence of the 4-hydroxy group is crucial for enhancing its biological activity, as it may facilitate interactions with cellular targets such as kinases and transcription factors.

Inflammatory Diseases

this compound has shown promise in treating inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that the chlorine atom at the 5-position significantly contributes to its potency against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in cell cycle regulation was highlighted as a key mechanism behind its anticancer properties.

Case Study 3: Anti-inflammatory Potential

Research involving animal models of IBD indicated that this compound significantly reduced colon inflammation markers. The compound's administration led to improved histological scores compared to control groups.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogues, focusing on substituent effects, molecular properties, and reported bioactivities:

Notes:

- *Molecular weight calculated based on formula C20H17ClN2O3.

- LogP values estimated via substituent contributions (methoxy = -0.02, chloro = +0.71, methyl = +0.56).

Substituent Effects on Bioactivity

- Allyl (R1) vs.

- 5-Chloro-2-methylphenyl (R2) vs. Methoxy/4-Chlorophenyl (R2): The 2-methyl group in R2 improves lipophilicity and π-π stacking vs. methoxy, while the 5-chloro position optimizes steric compatibility with analgesic targets compared to 4-chlorophenyl .

- Core Modifications: Hexahydroquinoline derivatives (e.g., ) exhibit reduced planarity, altering binding kinetics but increasing susceptibility to polymorphism .

Pharmacological and Physicochemical Trends

- Lipophilicity: The hexyl-substituted analogue (logP ~5.2) demonstrates superior membrane permeability but risks toxicity, whereas the target compound (logP ~3.8) balances bioavailability and safety .

- Analgesic Efficacy: The target compound’s allyl and 5-chloro-2-methylphenyl groups correlate with enhanced activity over the methyl-substituted analogue (), though it underperforms vs. pyridylmethyl derivative 36a .

Biological Activity

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with 5-chloro-2-methylaniline, which is reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under conditions that often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The resulting compound features a quinoline core that is known for its diverse biological activities.

Biological Activity

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, likely through the modulation of specific signaling pathways involved in cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines and other mediators .

Enzyme Inhibition

this compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated moderate inhibitory activity against AChE (IC50 = 157.31 μM) and more potent activity against BChE (IC50 = 46.42 μM), suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with AChE may enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits .

Comparative Studies

A comparative analysis with similar compounds reveals unique attributes of this compound. In studies involving other quinoline derivatives, this compound exhibited superior anticancer and anti-inflammatory activities, likely due to the presence of the chloro and hydroxy groups which enhance its reactivity and binding affinity to biological targets .

| Compound Name | AChE IC50 (μM) | BChE IC50 (μM) | Anticancer Activity |

|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-4-hydroxy... | 157.31 | 46.42 | High |

| Similar Compound A | 200 | 50 | Moderate |

| Similar Compound B | 180 | 60 | Low |

Case Studies

In a recent study focusing on the neuroprotective effects of this compound in scopolamine-induced Alzheimer’s disease models in mice, significant improvements in learning and memory were observed upon administration of the compound. This suggests its potential utility in cognitive enhancement therapies .

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is to start with a substituted quinoline core, followed by regioselective introduction of the allyl (prop-2-en-1-yl) group at the N1 position. The 5-chloro-2-methylphenyl carboxamide moiety is then introduced via nucleophilic acyl substitution. Optimization includes:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the quinoline backbone, allyl group (δ 5.1–5.8 ppm for vinyl protons), and carboxamide carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., [M+H] peak matching CHClNO) .

- HPLC-PDA : For purity assessment using a C18 column (acetonitrile/water with 0.1% TFA) .

Q. How can solubility and stability be evaluated for in vitro assays?

Methodological Answer:

- Solubility Screening : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .

- Stability Tests : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours, followed by HPLC to monitor degradation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for the quinoline-3-carboxamide scaffold?

Methodological Answer:

- Core Modifications : Compare activity of the 4-hydroxy-2-oxo group with 4-methoxy or 2-thione analogs .

- Substituent Effects : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic impacts .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. What crystallographic strategies resolve contradictions in predicted vs. observed molecular conformations?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolve torsional angles (e.g., allyl group orientation at N1). For example, C8–C7–C15–O1 torsion angles of 159.8° indicate planar alignment, while deviations suggest steric strain .

- Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths (e.g., C–N carboxamide bond: 1.34 Å predicted vs. 1.33 Å observed) .

Q. How to address discrepancies in biological activity data across assay platforms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.